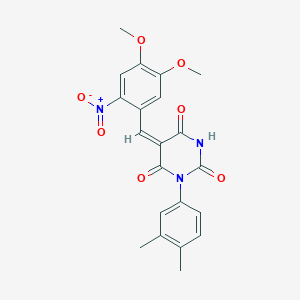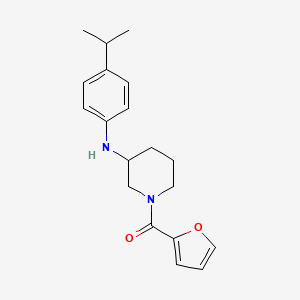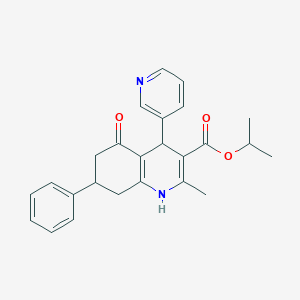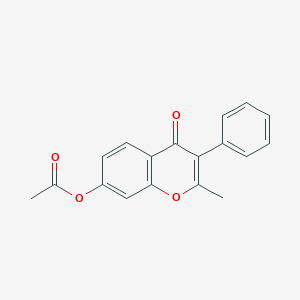![molecular formula C20H23N3O B4966850 N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPPE belongs to the class of phthalazinone derivatives and has been studied for its ability to act as a selective dopamine reuptake inhibitor.
作用机制
DPPE acts as a selective dopamine reuptake inhibitor, meaning it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to increased dopamine levels in the brain, resulting in improved cognitive function, mood, and motor control.
Biochemical and Physiological Effects:
DPPE has been shown to increase dopamine levels in the brain, leading to improved cognitive function, mood, and motor control. It has also been found to exhibit antidepressant and anxiolytic effects, making it a potential candidate for the treatment of mood disorders.
实验室实验的优点和局限性
DPPE has several advantages for lab experiments, including its high selectivity for dopamine transporters and its ability to cross the blood-brain barrier. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
未来方向
There are several potential future directions for DPPE research, including:
1. Investigating its potential as a treatment for drug addiction and other substance use disorders.
2. Exploring its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Investigating its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
4. Developing more efficient synthesis methods to improve its availability for research purposes.
In conclusion, N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine, or DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It acts as a selective dopamine reuptake inhibitor and has been studied for its potential use in treating neurological and psychiatric disorders. While it has several advantages for lab experiments, its limitations and potential toxicity at high doses need to be considered. There are several potential future directions for DPPE research, including investigating its potential as a treatment for drug addiction and other substance use disorders, exploring its effects on other neurotransmitter systems, and developing more efficient synthesis methods.
合成方法
DPPE can be synthesized through a multi-step process involving the reaction of 4-phenylphthalazinone with ethylbromide, followed by alkylation with diethylamine. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
科学研究应用
DPPE has been studied for its potential therapeutic properties in treating neurological and psychiatric disorders. It has been found to exhibit significant affinity for dopamine transporters and has been shown to increase dopamine levels in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
属性
IUPAC Name |
N,N-diethyl-2-(4-phenylphthalazin-1-yl)oxyethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-23(4-2)14-15-24-20-18-13-9-8-12-17(18)19(21-22-20)16-10-6-5-7-11-16/h5-13H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMXHXWRMOEJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![[(3-benzyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetonitrile](/img/structure/B4966775.png)


![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)

